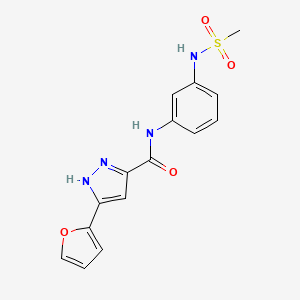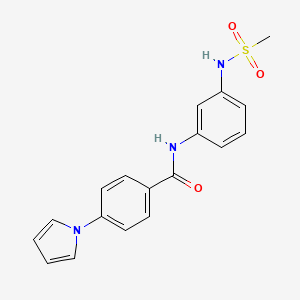
5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide (FMC-P) is a novel chemical compound that has been studied for its potential applications in biomedical research. FMC-P is an analog of pyrazole-3-carboxamide, a type of pyrazole derivative, and is composed of a furan ring, an N-substituted phenyl group, and a carboxamide group. FMC-P has been used in a variety of scientific research applications, including in vitro and in vivo studies. It has been found to have a wide range of biochemical and physiological effects which make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have shown that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has a wide range of biochemical and physiological effects, including inhibition of enzymes and proteins involved in signal transduction pathways, as well as inhibition of cell proliferation and migration. In vivo studies have demonstrated that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can be used to treat a variety of diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed to act through a variety of pathways, including inhibition of the enzyme phosphatidylinositol 3-kinase (PI3K) and its downstream targets, as well as inhibition of the enzyme cyclooxygenase-2 (COX-2). 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the growth of cancer cells by blocking cell cycle progression and inducing apoptosis.
Biochemical and Physiological Effects
5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can inhibit the activity of enzymes and proteins involved in signal transduction pathways, as well as inhibit cell proliferation and migration. In vivo studies have demonstrated that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can be used to treat a variety of diseases, including cancer, diabetes, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a wide range of biochemical and physiological effects. However, there are also some limitations to its use. 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide is not water-soluble, so it must be dissolved in a polar aprotic solvent such as DMF or DMSO. Additionally, 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide is not very stable in biological systems, so it must be used in short-term experiments.
Zukünftige Richtungen
Given the promising results of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide in in vitro and in vivo studies, there are many potential future directions for research. One potential direction is to investigate the effects of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide on other diseases, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, further research into the mechanisms of action of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide and its effects on gene expression and protein signaling pathways could lead to new therapeutic strategies. Finally, further studies into the pharmacokinetics and pharmacodynamics of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide could lead to the development of more effective and safe drugs.
Synthesemethoden
5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods. The most common method is the condensation reaction of furan-2-yl-3-methanesulfonamidophenyl (FMS) and pyrazole-3-carboxylic acid (PCA) in the presence of an acid catalyst. This reaction is carried out at temperatures ranging from 80-120°C in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction takes place over a period of several hours and yields 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide as a white solid.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[3-(methanesulfonamido)phenyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-24(21,22)19-11-5-2-4-10(8-11)16-15(20)13-9-12(17-18-13)14-6-3-7-23-14/h2-9,19H,1H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBHTDBJLCQPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)
![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)
![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)
![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)
![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)
![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)
![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)
![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)
